6-[(4-ETHOXYANILINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Overview
Description
6-[(4-Ethoxyanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 6-[(4-ethoxyanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring.
Introduction of the ethoxyanilino group: This step involves the reaction of aniline with ethyl chloroformate to form the ethoxyanilino group.
Attachment of the carboxylic acid group: This can be done through a Friedel-Crafts acylation reaction, where the carboxylic acid group is introduced to the cyclohexene ring.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using catalysts and specific reaction conditions to increase yield and efficiency.
Chemical Reactions Analysis
6-[(4-Ethoxyanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxyanilino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(4-Ethoxyanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(4-ethoxyanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The ethoxyanilino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
6-[(4-Methoxyanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and binding properties.
6-[(4-Chloroanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid: The presence of a chloro group can significantly alter the compound’s chemical properties and biological activity.
6-[(4-Nitroanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid:
The uniqueness of 6-[(4-ethoxyanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-[(4-ethoxyphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-4-23-14-7-5-13(6-8-14)19-17(20)15-9-11(2)12(3)10-16(15)18(21)22/h5-8,15-16H,4,9-10H2,1-3H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLAJWAACNATSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=C(CC2C(=O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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